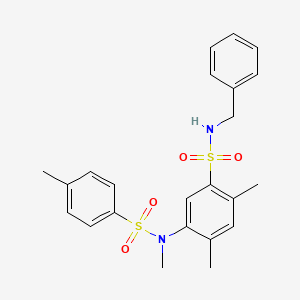

N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide

Description

N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a bis-sulfonamide derivative featuring a benzyl group and a 4-dimethylphenyl substituent. Its structure comprises two sulfonamide moieties attached to a central benzene ring, with additional methyl groups at the 2- and 4-positions.

Properties

IUPAC Name |

N-benzyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S2/c1-17-10-12-21(13-11-17)31(28,29)25(4)22-15-23(19(3)14-18(22)2)30(26,27)24-16-20-8-6-5-7-9-20/h5-15,24H,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQPWTCDHHQKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzyl and dimethylphenylsulfonamide intermediates, followed by their coupling under specific conditions. Common reagents might include sulfonyl chlorides, amines, and benzyl halides, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Properties

Sulfonamides, including N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, are known for their diverse pharmacological activities. The following subsections highlight key areas of application.

Antibacterial Activity

Sulfonamides have historically been used as antibacterial agents. This compound has been evaluated for its effectiveness against various bacterial strains. A study indicated that compounds with similar structures exhibit significant antibacterial activity due to their ability to inhibit bacterial folate synthesis pathways .

Anti-HIV Activity

Research has indicated that modifications to sulfonamide structures can enhance their activity against HIV-1 reverse transcriptase. Compounds like this compound could potentially serve as lead compounds in developing new anti-HIV therapeutics. Studies on related compounds have shown promising results in inhibiting viral replication .

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamide derivatives have revealed their ability to induce apoptosis in cancer cells. The structural characteristics of this compound may contribute to its effectiveness in targeting specific cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of sulfonamides. The molecular structure of this compound influences its interaction with biological targets. Key features include:

- Sulfonamide Group : Essential for antibacterial and antiviral activities.

- Benzyl and Dimethyl Substituents : These groups may enhance lipophilicity and cellular uptake.

Case Studies

The following case studies illustrate the applications and research findings associated with this compound.

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anti-HIV Activity

In vitro assays assessed the anti-HIV activity of structurally related compounds. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against wild-type and mutant strains of HIV . This suggests that this compound may possess similar potential.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action for N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Conformation and Torsion Angles

- 2,4-Dimethyl-N-phenylbenzenesulfonamide (): The asymmetric unit contains two molecules with C—SO₂—NH—C torsion angles of 46.1° and 47.7°, indicating a preference for gauche conformations. Benzene rings are tilted at 67.5° (molecule 1) and 72.9° (molecule 2), influenced by steric repulsion between ortho-methyl groups and S–O/N–H bonds. For example, the benzyl group’s flexibility may allow for variable conformations, while the 4-dimethylphenyl substituent could enforce a more rigid geometry.

Hydrogen Bonding and Crystal Packing

- 2,4-Dimethyl-N-phenylbenzenesulfonamide () :

- Forms a 2D network via N–H⋯O and C–H⋯O hydrogen bonds, creating chains along the b- and c-axes.

- Comparison : The target compound’s additional sulfonamide group and benzyl substituent could introduce new hydrogen-bonding motifs (e.g., N–H⋯O interactions from the benzylamine moiety). This might result in a 3D network or layered packing, differing from the 2D arrangement of simpler analogs.

Electronic and Steric Effects

- N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4-dimethylbenzenesulfonamide () :

- The naphthofuran system introduces extended π-conjugation and steric hindrance, reducing rotational freedom compared to the target compound’s benzyl group.

- Comparison : The target’s benzyl group offers moderate hydrophobicity without significant π-stacking interference, whereas the naphthofuran derivative’s planar structure may enhance crystallinity but reduce solubility.

Research Implications

The structural and electronic distinctions highlighted above underscore the importance of substituent choice in sulfonamide design. For instance:

- Drug Design : The target’s benzyl group may improve membrane permeability compared to simpler phenyl analogs, while the dual sulfonamides could enhance target binding via bifurcated hydrogen bonds .

Biological Activity

N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of drugs known for their antibacterial properties, but recent studies have indicated a broader spectrum of biological activities, including anti-inflammatory and anticancer effects.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₁₈N₂O₄S₂

- Molecular Weight : 378.47 g/mol

The structural formula highlights the presence of sulfonamide groups, which are critical for its biological activity.

Sulfonamides typically exert their effects by inhibiting bacterial folic acid synthesis. However, this compound exhibits additional mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.

- Regulation of Gene Expression : It may modulate the expression of genes associated with cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have investigated the biological activity of this compound across various models. The following table summarizes key findings:

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties, this compound was tested against several Gram-positive bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

A mouse model was used to assess the anti-inflammatory effects of the compound. Mice treated with this compound showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may serve as a therapeutic agent in inflammatory diseases.

Case Study 3: Anticancer Properties

In vitro studies utilizing human cancer cell lines revealed that the compound could induce apoptosis through the activation of caspase pathways. The findings suggest its potential use in cancer therapy, particularly for tumors resistant to conventional treatments.

Q & A

Basic: What are the optimal synthetic routes for N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions involving sulfonyl chloride intermediates and benzylamine derivatives. A typical protocol involves:

Reacting 2,4-dimethylbenzenesulfonyl chloride with N-methyl-4-methylaniline to form the sulfonamide intermediate .

Introducing the benzyl group through a coupling reaction using glacial acetic acid as a solvent under reflux (3–5 hours) .

Purification via recrystallization from ethanol or acetonitrile, achieving yields of 40–55% .

Key analytical steps include TLC (Rf ~0.75) and NMR spectroscopy (δ 7.2–7.8 ppm for aromatic protons) to confirm purity .

Basic: How is crystallographic data for this compound validated?

Methodological Answer:

Crystallographic validation employs programs like SHELXL for refinement and PLATON for symmetry checks . Critical steps include:

Data collection using CuKα radiation (λ = 1.54180 Å) and refinement of cell parameters (e.g., a = 8.225 Å, α = 85.58°) .

Hydrogen bonding analysis (e.g., N–H···O interactions with distances ~2.1 Å) to verify molecular packing .

Cross-validation with CCDC databases to ensure structural consistency .

Advanced: How can structure-activity relationships (SAR) be investigated for sulfonamide derivatives like this compound?

Methodological Answer:

SAR studies often integrate:

QSAR Modeling : Use computational tools (e.g., Gaussian or AutoDock) to correlate substituent effects (e.g., methyl or benzyl groups) with biological activity .

Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) to measure IC50 values, comparing with parent compounds .

Crystallographic Data : Analyze torsional angles (e.g., C–SO₂–NH–C = 46.1°) to assess conformational flexibility and binding affinity .

Advanced: What strategies resolve contradictions in reported biological activity data for sulfonamides?

Methodological Answer:

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

Reproducibility Checks : Standardize protocols (e.g., MTT assay conditions) across labs .

HPLC-MS Purity Analysis : Ensure >95% purity to exclude confounding effects from byproducts .

Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay entries) to identify trends .

Advanced: How are hydrogen bonding networks optimized in sulfonamide crystal structures?

Methodological Answer:

Optimization involves:

Solvent Selection : Polar solvents (e.g., ethanol) promote H-bonding during crystallization .

Temperature Control : Slow evaporation at 299 K enhances lattice stability .

Torsional Adjustments : Modify substituents (e.g., ortho-methyl groups) to influence N–H···O angles (e.g., 67.5° tilt between benzene rings) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

¹H/¹³C NMR : Identify substituents (e.g., benzyl protons at δ 4.3 ppm, sulfonamide NH at δ 10.1 ppm) .

IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

X-Ray Diffraction : Resolve bond lengths (e.g., S–O = 1.43 Å) and space groups (e.g., P1) .

Advanced: How can synthetic byproducts be minimized during sulfonamide formation?

Methodological Answer:

Byproduct reduction strategies:

Stoichiometric Control : Use a 1.1:1 molar ratio of benzylamine to sulfonyl chloride to limit unreacted intermediates .

Temperature Gradients : Initiate reactions at 273 K to suppress side reactions (e.g., sulfonic acid formation) .

Chromatographic Purification : Employ flash chromatography (silica gel, hexane/EtOAc) to isolate the target compound .

Advanced: What computational tools are used to predict the pharmacokinetic properties of this compound?

Methodological Answer:

Predictions leverage:

SwissADME : Estimate logP (~3.2) and bioavailability scores .

Molinspiration : Screen for drug-likeness (e.g., RO5 compliance) .

Molecular Dynamics Simulations : Simulate blood-brain barrier permeability using GROMACS .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

Stability protocols include:

Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC .

Light Sensitivity Tests : UV irradiation (254 nm) to detect photodegradation byproducts .

Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (>200°C) .

Advanced: How can synthetic scalability challenges be addressed without compromising yield?

Methodological Answer:

Scalability solutions:

Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .

Catalytic Optimization : Use Pd/C or Ni catalysts to enhance benzylation efficiency .

Green Solvent Substitution : Replace glacial acetic acid with cyclopentyl methyl ether (CPME) for safer processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.